Isoindoline-5,6-diol hydrobromide

Description

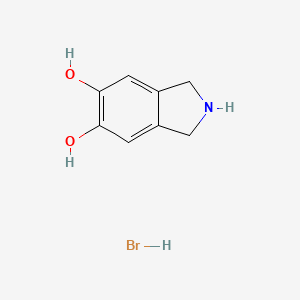

Isoindoline-5,6-diol hydrobromide (CAS: 29539-03-5), also known as 5,6-dihydroxyindoline hydrobromide or 5,6-Indolinediol hydrobromide, is a heterocyclic organic compound with the molecular formula C₈H₁₀BrNO₂ and a molecular weight of 232.07 g/mol . It consists of a reduced indole backbone (indoline) substituted with hydroxyl groups at positions 5 and 6, forming a hydrobromide salt. Key physical properties include a density of 1.356 g/cm³, a boiling point of 378.8°C at 760 mmHg, and a flash point of 218°C . The compound is primarily used as a synthetic intermediate, particularly in the production of 5,6-dihydroxyindole, a precursor for melanin-like polymers and cosmetic additives .

Properties

Molecular Formula |

C8H10BrNO2 |

|---|---|

Molecular Weight |

232.07 g/mol |

IUPAC Name |

2,3-dihydro-1H-isoindole-5,6-diol;hydrobromide |

InChI |

InChI=1S/C8H9NO2.BrH/c10-7-1-5-3-9-4-6(5)2-8(7)11;/h1-2,9-11H,3-4H2;1H |

InChI Key |

UOTXRJSAADCQEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC(=C(C=C2CN1)O)O.Br |

Origin of Product |

United States |

Scientific Research Applications

Applications in Hair Dyes

1. Hair Dye Formulations

Isoindoline-5,6-diol hydrobromide has been assessed as a component in hair dye formulations that do not require peroxide or other oxidative agents. The compound can be used at concentrations not exceeding 2% . Its stability and ability to form color upon oxidation make it a suitable candidate for use in semi-permanent hair dyes.

2. Mechanism of Action

The compound acts as a precursor for oxidation dyes used in hair coloring. Upon exposure to air, this compound undergoes oxidation to form stable colored products that can effectively adhere to keratin fibers in hair .

Therapeutic Potential

1. Chemotherapeutic Applications

Research indicates that isoindoline derivatives may possess anticancer properties. This compound is being investigated for its potential to act as a therapeutic agent against various cancers. The mechanism involves inducing apoptosis in cancer cells and overcoming multidrug resistance associated with conventional chemotherapeutic agents .

2. Biological Activity

Studies have shown that isoindoline derivatives can exhibit various biological activities such as anti-inflammatory and antioxidant effects. These properties make them valuable candidates for further development in pharmacology and medicinal chemistry .

Summary of Findings

| Application Area | Details |

|---|---|

| Hair Dye Formulations | Used as a non-oxidative dye component; stable at low concentrations (≤2%) |

| Mechanism of Action | Acts as a precursor for oxidation dyes; forms stable colored products upon oxidation |

| Therapeutic Potential | Investigated for anticancer properties; may overcome drug resistance |

| Biological Activity | Exhibits anti-inflammatory and antioxidant effects; potential for further pharmacological development |

Case Studies

Case Study 1: Hair Dye Development

A recent study explored the formulation of hair dyes using this compound, demonstrating its efficacy as a colorant without the need for harsh oxidizing agents. The results indicated that the compound provided vibrant colors with good wash fastness, making it suitable for commercial applications .

Case Study 2: Anticancer Research

Another investigation focused on the anticancer properties of isoindoline derivatives, including this compound. The study reported significant cytotoxic effects against several cancer cell lines, suggesting that this compound could be developed into a novel chemotherapeutic agent .

Comparison with Similar Compounds

5,6-Dihydroxyindole (CAS: 3131-52-0)

- Structure : Oxidized indole derivative lacking the hydrobromide salt and the saturated indoline ring.

- Molecular Formula: C₈H₇NO₂.

- Molecular Weight : 149.15 g/mol .

- Key Differences :

- Synthesis : 5,6-Dihydroxyindole is synthesized by dehydrogenation of 5,6-dihydroxyindoline hydrobromide using palladium-carbon catalyst under reflux, achieving ~98% purity .

- Applications : Used in hair dyes and cosmetic products due to its role in melanin synthesis .

- Stability : Less stable in aqueous environments compared to its hydrobromide salt counterpart .

Dextromethorphan Hydrobromide (CAS: 6700-39-6)

1,6-Hexanediol (CAS: 629-11-8)

- Structure : Linear aliphatic diol with hydroxyl groups at terminal positions.

- Molecular Formula : C₆H₁₄O₂.

- Molecular Weight : 118.17 g/mol .

- Key Differences :

Comparative Data Table

Q & A

Q. What are the best practices for integrating computational modeling into experimental workflows for this compound?

- Methodological Answer : Combine density functional theory (DFT) to predict reaction pathways with molecular dynamics (MD) simulations for protein-ligand interactions. Validate predictions via wet-lab experiments (e.g., kinetic studies) . Use AI-driven platforms (e.g., COMSOL) for real-time parameter optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.